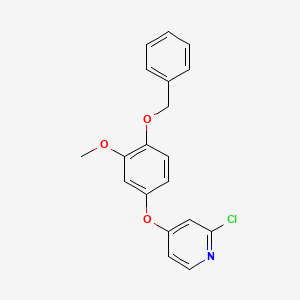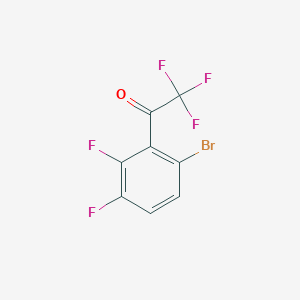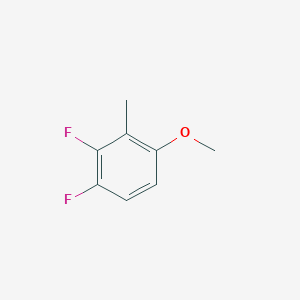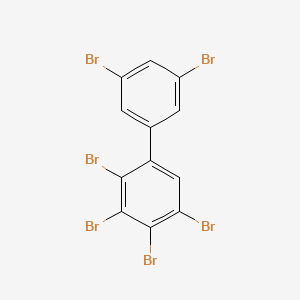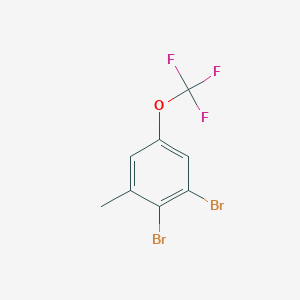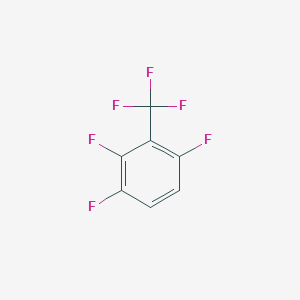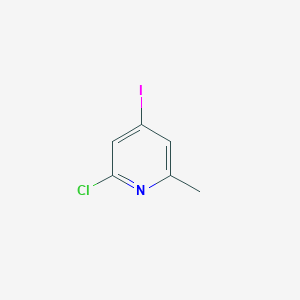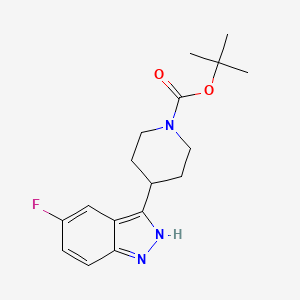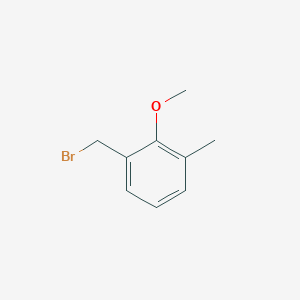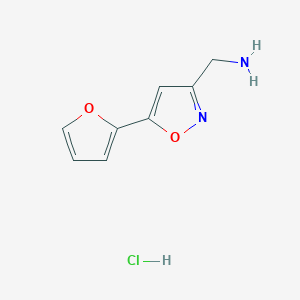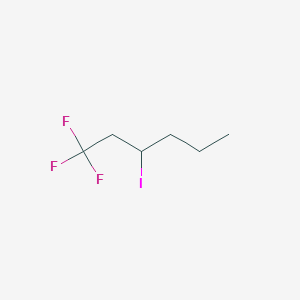![molecular formula C10H10ClF3N2O B3031077 1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea CAS No. 13908-39-9](/img/structure/B3031077.png)
1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea (also known as CE-TFMP or CE-TFU) is an organofluorine compound that has been used in a variety of scientific and industrial applications. It is a colorless solid with a melting point of 105°C and a boiling point of 127°C. CE-TFU is a highly reactive compound that has been used in organic synthesis and as a reagent for various reactions. It is also used as a catalyst in the polymerization of vinyl monomers, as an inhibitor of enzyme activity, and as a dyeing agent for textile fibers.
Applications De Recherche Scientifique
Anticancer Activity
1-(2-Chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea and related compounds have demonstrated potential as anticancer agents. Studies have shown these compounds exhibit cytotoxicity against various cancer cell lines. For instance, derivatives of 1-aryl-3-(2-chloroethyl) ureas were tested in vitro and found to have significant cytotoxic effects on human adenocarcinoma cells, displaying comparable or higher cytotoxicity than chlorambucil, a known anticancer drug (Gaudreault et al., 1988). Another study confirmed the in vitro and in vivo antineoplastic activity of these compounds, noting that certain derivatives were not toxic at high doses and significantly enhanced the survival time of mice with leukemia tumors (Lacroix et al., 1988).
Interaction with Microtubules
Research indicates that these compounds interact with microtubules, an essential component of cell division. A study identified that N-Phenyl-N′-(2-chloroethyl)ureas (CEUs) covalently bind to β-tubulin near the colchicine-binding site, a critical area for microtubule stability. This binding affects the dynamics of microtubules, which is crucial for effective chemotherapy agents (Fortin et al., 2011).
Cell Cycle Arrest
Certain derivatives of phenyl‐chloroethyl ureas (CEUs) have been found to induce cell cycle arrest. For example, cyclohexylphenyl‐chloroethyl urea (CCEU) and its derivatives induced G1/S and G2/M cell cycle blocks, potentially linked to a differential protein alkylation pattern (Bouchon et al., 2007).
Metabolic Pathways
The metabolic pathways of these compounds have been studied, revealing insights into their disposition and metabolism. For example, the metabolism of 4-tert-butyl-[3-(2-chloroethyl)ureido]benzene (tBCEU), a derivative of 1-aryl-3-(2-chloroethyl)ureas, showed extensive metabolism with less than 20% remaining unchanged in plasma after administration. This study provided a better understanding of the molecule's behavior in the body (Maurizis et al., 1998).
Genotoxicity and Mutagenicity
Some studies have explored the genotoxicity and mutagenicity of related compounds. For instance, hydroxylated chloroethylnitrosoureas were found to have significant differences in genotoxicity, depending on their structural configuration, which affects their antitumor activity (Zeller et al., 1989).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-chloroethyl)-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-5-6-15-9(17)16-8-3-1-7(2-4-8)10(12,13)14/h1-4H,5-6H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEXSHHLKWCVRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90930307 | |
| Record name | N'-(2-Chloroethyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13908-39-9 | |
| Record name | NSC83104 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Chloroethyl)-N-[4-(trifluoromethyl)phenyl]carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90930307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


